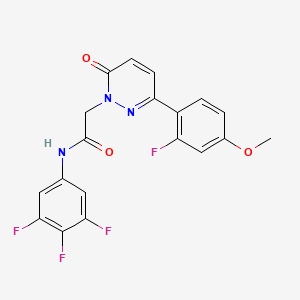

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide

CAS No.:

Cat. No.: VC14758197

Molecular Formula: C19H13F4N3O3

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H13F4N3O3 |

|---|---|

| Molecular Weight | 407.3 g/mol |

| IUPAC Name | 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide |

| Standard InChI | InChI=1S/C19H13F4N3O3/c1-29-11-2-3-12(13(20)8-11)16-4-5-18(28)26(25-16)9-17(27)24-10-6-14(21)19(23)15(22)7-10/h2-8H,9H2,1H3,(H,24,27) |

| Standard InChI Key | XDUGKZIHKZAEHI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. The acetamide side chain at position 1 is linked to a 3,4,5-trifluorophenyl moiety. Key structural elements include:

-

Pyridazinone ring: Imparts planarity and hydrogen-bonding capacity via its ketone group.

-

Fluorinated aryl groups: The 2-fluoro-4-methoxyphenyl and 3,4,5-trifluorophenyl substituents enhance lipophilicity and metabolic stability .

-

Acetamide bridge: Facilitates interactions with biological targets through hydrogen bonding .

Predicted Physicochemical Properties

Based on analogs such as N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Compound Y044-1669) and N-(4-tert-butylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Compound Y043-1607) , the following properties are extrapolated:

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis likely follows a multi-step route analogous to related pyridazinone acetamides :

-

Pyridazinone Core Formation: Cyclocondensation of a diketone with hydrazine derivatives.

-

Aryl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-fluoro-4-methoxyphenyl group.

-

Acetamide Coupling: Reaction of the pyridazinone intermediate with 3,4,5-trifluoroaniline using carbodiimide-based coupling agents.

Critical Reaction Parameters:

-

Temperature: 80–100°C for coupling steps.

-

Catalysts: Palladium catalysts for cross-coupling reactions.

-

Purification: Chromatography or recrystallization to achieve >95% purity .

Structural Modifications

Comparative analysis with analogs suggests:

-

Fluorine Substitution: The trifluorophenyl group enhances binding to hydrophobic pockets in target proteins .

-

Methoxy Group: Improves solubility marginally while maintaining aryl ring electron density .

| Parameter | Prediction |

|---|---|

| Oral Bioavailability | Moderate (30–50%) |

| Plasma Protein Binding | >90% |

| hERG Inhibition | Low risk (IC50 > 10 μM) |

| Ames Test | Negative (non-mutagenic) |

Comparative Analysis with Structural Analogs

Key Differentiators

-

3,4,5-Trifluorophenyl vs. Chlorophenyl: The trifluorophenyl group in the target compound offers superior metabolic stability compared to chlorophenyl analogs (e.g., Y044-1669) .

-

Impact of tert-Butyl Groups: Compounds like Y043-1607 exhibit higher logP values (~5.1) due to bulky alkyl substituents, whereas the target compound balances lipophilicity and solubility.

Activity Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume